2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium chloride
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Overview
Description
2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium chloride is a chemical compound known for its vibrant violet color. It is commonly referred to as a cationic dye and is used in various applications, particularly in the textile industry for dyeing acrylic fibers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium chloride involves the condensation of 1,3,3-trimethyl-2-methyleneindoline-5-carboxylic acid methyl ester with 4-(N-methyl-4-ethoxy)benzaldehyde in an acidic medium. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. After the reaction, the product is filtered, dried, and pulverized to obtain the final dye powder .
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and methylamino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Scientific Research Applications
2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium chloride has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize products.
Biology: Employed in staining biological samples for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing acrylic fibers and other synthetic materials
Mechanism of Action
The mechanism of action of 2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium chloride involves its interaction with specific molecular targets. The compound binds to nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function. This binding is facilitated by the positively charged indolium moiety, which interacts with negatively charged sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
Basic Violet 21: Another cationic dye with similar applications in the textile industry.
Astrazon Violet F3RL: A related compound used for dyeing synthetic fibers.
C.I. Basic Violet 21: Known for its vibrant violet color and used in similar applications
Uniqueness
2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium chloride is unique due to its specific chemical structure, which imparts distinct color properties and reactivity. Its ability to form stable complexes with various substrates makes it particularly valuable in both research and industrial applications .
Properties
CAS No. |
6441-84-5 |
---|---|
Molecular Formula |
C30H33ClN2O3 |
Molecular Weight |
505 g/mol |
IUPAC Name |
methyl 2-[(E)-2-[4-(4-ethoxy-N-methylanilino)phenyl]ethenyl]-1,3,3-trimethylindol-1-ium-5-carboxylate;chloride |
InChI |
InChI=1S/C30H33N2O3.ClH/c1-7-35-25-16-14-24(15-17-25)31(4)23-12-8-21(9-13-23)10-19-28-30(2,3)26-20-22(29(33)34-6)11-18-27(26)32(28)5;/h8-20H,7H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
QDJBQLCGQZTYIE-UHFFFAOYSA-M |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)C(=O)OC)C.[Cl-] |
SMILES |
CCOC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)C=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)C(=O)OC)C.[Cl-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)C=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)C(=O)OC)C.[Cl-] |
6441-84-5 61703-04-6 |
|
Related CAS |
83949-64-8 (phosphate) |
Synonyms |
2-(4-(N-methyl-p-phenetidinyl)phenyl)ethenyl-6-methoxycarbonyl-1,3,3-trimethyl-3H-indolium chloride polymethine violet polymethine dye VPM chloride VPM chloride phosphate |
Origin of Product |
United States |
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